molecular formula C6H9NO B143491 (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one CAS No. 134003-03-5

(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one

Cat. No.: B143491
CAS No.: 134003-03-5
M. Wt: 111.14 g/mol
InChI Key: UIVLZOWDXYXITH-UHNVWZDZSA-N
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Description

(1S,4R)-2-Azabicyclo[221]heptan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Scientific Research Applications

(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the resolution of racemic mixtures of 1-azabicyclo[2.2.1]heptan-3-one into its (1S,4R) and (1R,4S) isomers. This can be done using di-p-toluoyl hemitartrate as a resolving agent . Another method involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale resolution processes or catalytic asymmetric synthesis. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound’s effects are mediated through pathways involving neurotransmitter systems and other cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This differentiates it from other bicyclic compounds that lack this feature, making it particularly valuable in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVLZOWDXYXITH-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928387
Record name 2-Azabicyclo[2.2.1]hept-2-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134003-03-5
Record name 2-Azabicyclo[2.2.1]hept-2-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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